molecular formula C17H9ClF3N3OS B11042310 4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B11042310
M. Wt: 395.8 g/mol
InChI Key: GSZVFAIKUJHESR-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a furan ring, a trifluoromethyl group, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.

    Introduction of the furan ring: This step might involve a coupling reaction between the pyrazole intermediate and a furan derivative.

    Formation of the thiazole ring: This can be done by reacting the intermediate with a thioamide or a similar sulfur-containing reagent.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl derivative is introduced to the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiazole rings can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the furan or thiazole rings, while substitution reactions might introduce new functional groups at the chlorophenyl position.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the pyrazole and thiazole rings suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-2-[3-(2-furyl)-1H-pyrazol-1-yl]-1,3-thiazole: This compound lacks the trifluoromethyl group, which might affect its reactivity and biological activity.

    4-(4-chlorophenyl)-2-[3-(2-furyl)-5-methyl-1H-pyrazol-1-yl]-1,3-thiazole: This compound has a methyl group instead of a trifluoromethyl group, which could influence its chemical properties and applications.

Uniqueness

The presence of the trifluoromethyl group in 4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole makes it unique compared to similar compounds. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved pharmacological properties.

Properties

Molecular Formula

C17H9ClF3N3OS

Molecular Weight

395.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[3-(furan-2-yl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

InChI

InChI=1S/C17H9ClF3N3OS/c18-11-5-3-10(4-6-11)13-9-26-16(22-13)24-15(17(19,20)21)8-12(23-24)14-2-1-7-25-14/h1-9H

InChI Key

GSZVFAIKUJHESR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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